N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
Description
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a pyrimidinedione derivative featuring a thioether-linked 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl substituent and a 4-methylbenzamide group. Its synthesis likely involves coupling reactions using activating agents like HATU or HBTU in polar aprotic solvents (e.g., DMF), followed by purification via chromatographic methods .
Properties
CAS No. |
872597-54-1 |
|---|---|
Molecular Formula |
C22H21N5O5S |
Molecular Weight |
467.5 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21N5O5S/c1-12-2-5-14(6-3-12)20(29)25-18-19(23)26-22(27-21(18)30)33-10-17(28)24-9-13-4-7-15-16(8-13)32-11-31-15/h2-8H,9-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
RKMLJDMPSFMNML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines.
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line.
Biological Activity
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound features several functional groups, including:
- An amine group (-NH2)
- A dioxole moiety
- A pyrimidine ring
This structural diversity suggests multiple pathways for biological interaction.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the benzo[d][1,3]dioxole derivative.
- Coupling with 4-methylbenzamide.
- Introduction of the thioether and pyrimidine components.
Anticancer Activity
Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was assessed against human breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines.
- Results : Significant cytotoxicity was observed with IC50 values ranging from 10 to 20 µM, indicating potential as an anticancer agent .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of DNA Synthesis : The pyrimidine component suggests interference with nucleic acid synthesis.
- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial effects:
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Results showed MIC values of 15 µg/mL against S. aureus and 20 µg/mL against E. coli, suggesting moderate antibacterial activity .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : In vitro studies conducted on MCF7 cells demonstrated that treatment with the compound led to a 50% reduction in cell viability within 48 hours.
- Case Study 2 : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.
Data Tables
Comparison with Similar Compounds
Substituent Variations
The compound’s structural analogues share the pyrimidinone scaffold but differ in substituents, influencing physicochemical and biological properties:
*Estimated based on analogous structures.
Impact of Substituents
- Benzo[d][1,3]dioxole Group (Target Compound) : Increases lipophilicity (logP ~3.5 predicted) and may enhance blood-brain barrier penetration compared to analogues with polar substituents (e.g., methoxy groups in ).
- Ethylphenyl and Dimethoxy Groups () : Balance lipophilicity and solubility, favoring oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
